molecular formula C24H24FN3O2 B10999765 (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10999765
M. Wt: 405.5 g/mol
InChI Key: YFFSGUCQLBYEMG-UHFFFAOYSA-N
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Description

(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the ethyl, methoxy, and methyl groups through alkylation and methylation reactions. The final step involves the coupling of the indole derivative with the fluorinated pyridoindole moiety under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride: A compound with a similar indole core but different substituents.

    γ-Valerolactone: A compound used in similar applications but with a different core structure.

Uniqueness

(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H24FN3O2

Molecular Weight

405.5 g/mol

IUPAC Name

(1-ethyl-5-methoxy-2-methylindol-3-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C24H24FN3O2/c1-4-28-14(2)23(18-12-16(30-3)6-8-22(18)28)24(29)27-10-9-21-19(13-27)17-11-15(25)5-7-20(17)26-21/h5-8,11-12,26H,4,9-10,13H2,1-3H3

InChI Key

YFFSGUCQLBYEMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)C

Origin of Product

United States

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